N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide

Anticancer Structure–Activity Relationship HepG2

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide (CAS 922043-73-0) is a synthetic small-molecule hybrid that fuses a benzofuran ring, a 1,3,4-oxadiazole core, and a 3-methylbenzamide moiety. It belongs to the benzofuran–oxadiazole–benzamide structural family, a class extensively explored for anticancer, antimicrobial, and enzyme-inhibitory activities.

Molecular Formula C18H13N3O3
Molecular Weight 319.32
CAS No. 922043-73-0
Cat. No. B2919895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
CAS922043-73-0
Molecular FormulaC18H13N3O3
Molecular Weight319.32
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C18H13N3O3/c1-11-5-4-7-13(9-11)16(22)19-18-21-20-17(24-18)15-10-12-6-2-3-8-14(12)23-15/h2-10H,1H3,(H,19,21,22)
InChIKeyVBZNTCYFACITSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide (CAS 922043-73-0): Structural Classification and Procurement Context


N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide (CAS 922043-73-0) is a synthetic small-molecule hybrid that fuses a benzofuran ring, a 1,3,4-oxadiazole core, and a 3-methylbenzamide moiety [1]. It belongs to the benzofuran–oxadiazole–benzamide structural family, a class extensively explored for anticancer, antimicrobial, and enzyme-inhibitory activities [2]. Unlike many in-class analogs that bear halogen, methoxy, or thioether substituents, this compound features an unsubstituted benzofuran C2-linked oxadiazole and a meta-methyl substituent on the benzamide phenyl ring, a combination that confers distinct electronic, steric, and hydrogen-bonding properties relevant to target engagement and selectivity profiling [3]. No dedicated primary research articles or patents were identified for this specific CAS number; the evidence compiled below is derived from structurally analogous benzofuran–oxadiazole hybrids and should be interpreted as class-level inference unless noted otherwise.

Why Generic Substitution Fails for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide: Structural Specificity Drives Biological Divergence


Within the benzofuran–oxadiazole–benzamide class, seemingly minor structural modifications produce substantial alterations in biological potency, target engagement, and selectivity. Direct evidence from the benzofuran–oxadiazole series demonstrates that varying the substitution pattern on the phenyl ring and the nature of the amide linkage can shift IC50 values by more than an order of magnitude [1]. The meta-methyl substitution present in CAS 922043-73-0 is expected to modulate lipophilicity (ClogP), metabolic stability, and steric fit within hydrophobic enzyme pockets relative to the unsubstituted benzamide analog (CAS not available) or para-substituted variants (e.g., 4-fluoro analog CAS 922043-79-6) [2]. In silico docking studies on related benzofuran–oxadiazole scaffolds reveal that substituent identity and position directly influence binding affinity scores against targets such as EGFR, PI3K, and Pks13, with variations as large as 10 kcal/mol observed across a small library of analogs [3]. Generic interchange without experimental verification of the specific substitution pattern therefore carries a high risk of altered or abrogated biological activity, compromising reproducibility in both academic research and industrial screening campaigns.

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide Quantitative Differentiation Evidence Guide


Meta-Methyl vs. Unsubstituted Benzamide: Anticancer Potency Differentiation in Benzofuran–Oxadiazole Hybrids

Although no direct comparative data exist for CAS 922043-73-0 against its unsubstituted benzamide analog, class-level evidence from bromobenzofuran–oxadiazole hybrids establishes that aryl substitution profoundly modulates anticancer activity. The presence of a 2,5-dimethoxy substitution on the benzamide ring in the structurally related BF-5 compound (also a benzofuran–oxadiazole–benzamide hybrid with S-alkylated amide linkage) achieved 10.41% cell viability against HepG2 cells, whereas the least potent analogs in the same series exceeded 44% viability [1]. By extension, the 3-methyl substitution on CAS 922043-73-0 is expected to yield potency intermediate between the unsubstituted benzamide analog and bulkier substituted variants. This SAR trend is corroborated by findings that oxadiazole-thiol hybrids (IC50 2.82–19.87 µM) outperform oxadiazole-aryl hybrids (IC50 9.89–43.27 µM) in anticancer assays, indicating that subtle alterations in the substituent environment of the benzamide-coupled oxadiazole produce large potency shifts [2].

Anticancer Structure–Activity Relationship HepG2

Binding Affinity Differentiation: Benzofuran–Oxadiazole–Benzamide Scaffolds Against Oncogenic Kinase Targets

In silico docking of bromobenzofuran–oxadiazole hybrids BF1–9 against six cancer-relevant targets (EGFR, PI3K, mTOR, GSK-3β, AKT, Tubulin) revealed that structural variations within the benzamide-coupled oxadiazole series dictate binding affinity rankings. The top-performing compounds BF-2, BF-5, and BF-6 (all sharing the benzofuran–oxadiazole–benzamide architecture with S-alkylated amide linkages, analogous to CAS 922043-73-0's direct amide linkage) exhibited consistently superior docking scores across all six targets compared to weaker library members, and these computational predictions were experimentally validated—the same three compounds showed the lowest cell viabilities (10.41–13.08%) in HepG2 assays [1]. The 3-methyl substitution pattern on CAS 922043-73-0 places it in a favorable lipophilicity window for kinase ATP-binding pocket occupancy, as meta-substituted phenyl rings have been shown to enhance hydrophobic packing in related oxadiazole-based kinase inhibitor series [2].

Molecular Docking EGFR PI3K Kinase Inhibition

Hematological Safety Profile Differentiation: Low Hemolytic Activity in Benzofuran–Oxadiazole Series

In a series of benzofuran–oxadiazole structural hybrids 5a–g evaluated for hemolytic activity against human RBCs, the least hemolytic derivative (5e) caused only 0.5% RBC lysis, demonstrating that the benzofuran–oxadiazole scaffold can achieve an excellent therapeutic safety window with respect to membrane toxicity [1]. Within the same study, the most hemolytic compound caused 6.8% lysis, indicating that substitution identity—not merely scaffold membership—determines hematocompatibility [1]. For CAS 922043-73-0, the 3-methylbenzamide substitution pattern is predicted to confer moderate lipophilicity (ClogP estimated ~3.0–3.5), which is within the range associated with low membrane disruption in this class; analogs with halogen substituents (e.g., 4-fluorobenzamide, CAS 922043-79-6) may exhibit altered hemolytic profiles due to increased electrophilicity [2].

Hemolysis Safety Selectivity A549

Synthetic Accessibility and Yield: Green Chemistry Routes for Benzofuran–Oxadiazole–Benzamide Assembly

Ultrasound- and microwave-assisted synthetic strategies applied to benzofuran–oxadiazole hybrids achieved yields of 60–96%, substantially exceeding conventional methods (36–80% yields) [1]. Additionally, BTEAC-catalyzed ultrasonic synthesis of bromobenzofuran–oxadiazoles achieved up to 88% yield [2]. While CAS 922043-73-0 bears a direct amide linkage rather than an S-alkylated amide, the core benzofuran–oxadiazole assembly step is conserved, and the benzofuran–oxadiazole intermediate 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 933244-58-7) has been synthesized and characterized, providing a validated synthetic entry point [3]. The 3-methylbenzamide coupling via amide bond formation (acid chloride or EDCI-mediated coupling) represents a well-precedented, high-yielding terminal step.

Green Synthesis Ultrasound-Assisted Yield Optimization

Structural Uniqueness vs. Closest Commercial Analogs: Positional Isomer Differentiation

The closest commercially listed structural analogs of CAS 922043-73-0 differ by single substituent modifications that are expected to alter pharmacological properties. N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 922043-79-6) replaces the electron-donating 3-methyl group with an electron-withdrawing 4-fluoro substituent, altering dipole moment, hydrogen-bond acceptor capacity, and metabolic vulnerability . N-[5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide introduces a 7-ethoxy substituent on the benzofuran and a 2-methylsulfanyl group on the benzamide, both of which increase molecular weight, topological polar surface area, and rotatable bond count relative to CAS 922043-73-0 [1]. In related benzofuran–oxadiazole series, shifting a substituent from the meta to para position on the phenyl ring altered IC50 values by factors of 2- to 5-fold against cancer cell lines [2]. The unsubstituted analog N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (no CAS) would lack the lipophilicity contribution of the 3-methyl group, potentially reducing passive membrane permeability.

Chemical Differentiation Procurement Specificity SAR

Multitarget Polypharmacology Potential: Benzofuran–Oxadiazole Hybrids as Broad-Spectrum Anticancer Leads

The benzofuran–oxadiazole scaffold has demonstrated simultaneous engagement of multiple oncogenic targets. Bromobenzofuran–oxadiazole hybrids BF-2, BF-5, and BF-6 showed strong binding to EGFR, PI3K, mTOR, and Tubulin polymerization enzymes concurrently, suggesting an inherent polypharmacological profile [1]. This multitarget potential contrasts with more selective single-target agents such as crizotinib (ALK/ROS1 inhibitor), against which the benzofuran–oxadiazole hybrid 5d demonstrated superior anticancer activity (IC50 6.3 vs. 8.54 µM) in the A549 lung cancer cell line [2]. As CAS 922043-73-0 retains the core benzofuran–oxadiazole pharmacophore but carries a distinct 3-methylbenzamide substituent, it represents a unique chemotype for exploring polypharmacology within this scaffold family—distinct from both the S-alkylated amide series (BF1–9) and the 1,2,4-oxadiazole regioisomeric series [3].

Polypharmacology Multitarget Anticancer EGFR PI3K mTOR

Best Research and Industrial Application Scenarios for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide (CAS 922043-73-0)


Anticancer Lead Optimization: Exploring 3-Methylbenzamide SAR in Benzofuran–Oxadiazole Chemical Space

CAS 922043-73-0 is ideally suited as a key intermediate-scaffold comparator in anticancer SAR campaigns targeting the benzofuran–oxadiazole–benzamide series. The 3-methyl substitution occupies a distinct position in the lipophilic/steric parameter space relative to the unsubstituted benzamide analog and halogenated variants (e.g., 4-fluoro analog CAS 922043-79-6). Procurement of this compound enables head-to-head comparison of meta-methyl vs. para-fluoro vs. unsubstituted benzamide derivatives in standardized MTT assays against HepG2, A549, HCT116, and MIA PaCa2 cell lines, leveraging established assay protocols from the benzofuran–oxadiazole literature [1][2]. The predicted IC50 range for this chemotype (low to mid micromolar) makes it compatible with medium-throughput screening workflows in academic and biotech settings [2].

Kinase Polypharmacology Profiling: EGFR/PI3K/mTOR Multitarget Screening Probe

Given the demonstrated ability of benzofuran–oxadiazole hybrids to concurrently engage EGFR, PI3K, mTOR, and Tubulin polymerization enzymes [1], CAS 922043-73-0 can serve as a structurally distinct probe for kinome-wide selectivity profiling. Unlike the bromobenzofuran series (BF1–9), which carry bromine substituents that may introduce halogen-bonding artifacts, the 3-methylbenzamide derivative provides a cleaner pharmacophore for deconvoluting target engagement signatures. Procurement of this compound alongside the reference inhibitor crizotinib (IC50 8.54 µM, A549) enables comparative kinome profiling experiments using in vitro enzymatic panels or cellular thermal shift assays (CETSA) [2].

Green Chemistry Methodology Development: Ultrasound-Assisted Benzofuran–Oxadiazole Library Synthesis

The benzofuran–oxadiazole–benzamide scaffold family has benefited from green synthetic methodology development, with ultrasound- and microwave-assisted protocols delivering 60–96% yields vs. 36–80% for conventional methods [1]. CAS 922043-73-0, accessed via amide coupling of 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 933244-58-7, a commercially available intermediate [2]) with 3-methylbenzoyl chloride, can serve as a model substrate for optimizing green amide bond formation conditions (solvent selection, catalyst screening, energy input optimization). The resulting methodology is directly transferable to library production for industrial medicinal chemistry campaigns.

Antimicrobial and Antitubercular Screening: Leveraging Benzofuran–Oxadiazole Privileged Scaffold Activity

Benzofuran–oxadiazole conjugates have demonstrated antitubercular activity, and in silico screening of benzofuran-1,3,4-oxadiazole scaffolds BF1–BF16 against M. tuberculosis Pks13 identified leads with binding affinities (−14.11 to −14.82 kcal/mol) comparable to the reference inhibitor TAM-16 (−14.61 kcal/mol) [1]. CAS 922043-73-0, with its direct amide linkage (vs. the S-alkylated amide in the BF series), represents an underexplored sub-chemotype for anti-TB screening. Procurement for inclusion in phenotypic whole-cell M. tuberculosis H37Rv assays can expand the SAR landscape beyond the computationally studied analogs, particularly given that benzofuran derivatives are established antimycobacterial agents [2].

Quote Request

Request a Quote for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.